3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10485543
InChI: InChI=1S/C14H10N2O6S/c1-21-11-4-2-3-5-12(11)22-14-10-7-6-9(16(17)18)8-13(10)23(19,20)15-14/h2-8H,1H3
SMILES: COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Molecular Formula: C14H10N2O6S
Molecular Weight: 334.31 g/mol

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

CAS No.:

Cat. No.: VC10485543

Molecular Formula: C14H10N2O6S

Molecular Weight: 334.31 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide -

Specification

Molecular Formula C14H10N2O6S
Molecular Weight 334.31 g/mol
IUPAC Name 3-(2-methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
Standard InChI InChI=1S/C14H10N2O6S/c1-21-11-4-2-3-5-12(11)22-14-10-7-6-9(16(17)18)8-13(10)23(19,20)15-14/h2-8H,1H3
Standard InChI Key NOYAEGUGWRTKSL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Canonical SMILES COC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The benzothiazole scaffold in 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide is a bicyclic system comprising a benzene ring fused to a thiazole ring. The 1,1-dioxide modification (sulfone group) introduces significant polarity, enhancing solubility in polar solvents compared to non-sulfonated analogs . At position 3, the 2-methoxyphenoxy group adds steric bulk and electron-donating effects due to the methoxy substituent, potentially influencing reactivity and intermolecular interactions. The nitro group at position 6 is a strong electron-withdrawing moiety, which may stabilize the aromatic system and facilitate electrophilic substitution reactions .

Table 1: Molecular Properties of 3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide

PropertyValue/Description
Molecular FormulaC₁₄H₁₁N₂O₆S
Molecular Weight359.32 g/mol
IUPAC Name3-(2-Methoxyphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
SMILESCOC1=CC=CC=C1Oc2ns(=O)(=O)c3c2cc(cc3)N+[O-]
Topological Polar Surface Area120.2 Ų (estimated)

The molecular weight of 359.32 g/mol places this compound in the mid-range for small-molecule pharmaceuticals, balancing bioavailability and synthetic feasibility . The high topological polar surface area (TPSA) suggests limited blood-brain barrier permeability, a critical consideration for central nervous system-targeted drugs .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary synthetic routes are proposed:

Experimental Procedures (Hypothetical)

A plausible synthesis involves:

  • Sulfonation of Benzothiazole: Oxidation of 1,2-benzothiazole with hydrogen peroxide in acetic acid yields the 1,1-dioxide .

  • Nitration: Treatment with fuming nitric acid at 0–5°C introduces the nitro group at position 6, guided by the sulfone’s meta-directing effects .

  • Phenoxy Coupling: Reaction with 2-methoxyphenol under basic conditions (e.g., K₂CO₃ in DMF) installs the phenoxy substituent .

Table 2: Key Synthetic Challenges and Solutions

ChallengeMitigation Strategy
Regioselective nitrationUse of directing groups (e.g., sulfone)
Steric hindrance during couplingHigh-temperature conditions or phase-transfer catalysts
Purification of polar intermediatesColumn chromatography with gradient elution

Physicochemical Properties

Solubility and Partitioning

The sulfone and nitro groups confer high polarity, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). LogP calculations (estimated via XLOGP3: 2.45) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous sulfonated benzothiazoles reveals decomposition temperatures above 200°C , suggesting that the title compound may exhibit similar stability, suitable for high-temperature applications.

Applications and Future Directions

Materials Science

The planar aromatic system and sulfone group make this compound a candidate for organic semiconductors or non-linear optical materials. Theoretical calculations (e.g., density functional theory) predict a bandgap of 3.2 eV, suitable for photovoltaic applications .

Medicinal Chemistry Optimization

Structure-activity relationship (SAR) studies could explore:

  • Replacement of the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.

  • Modification of the methoxy group to enhance metabolic stability .

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